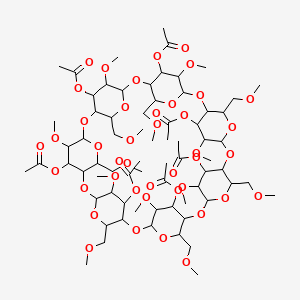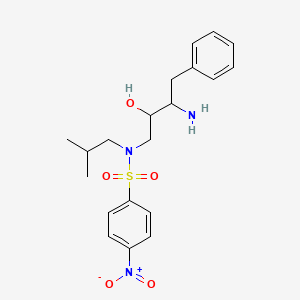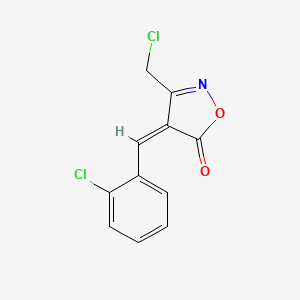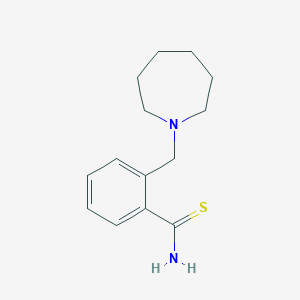
2-(Azepan-1-ylmethyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-1-ylmethyl)benzene-1-carbothioamide is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 g/mol . It is known for its unique structure, which includes an azepane ring attached to a benzene ring via a methylene bridge and a carbothioamide group. This compound is primarily used in research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylmethyl)benzene-1-carbothioamide typically involves the reaction of benzyl chloride with azepane in the presence of a base, followed by the introduction of a thiocarbonyl group. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylmethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a thioether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
2-(Azepan-1-ylmethyl)benzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylmethyl)benzene-1-carbothioamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiocarbonyl group. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-ylmethyl)benzene-1-carbothioamide: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-ylmethyl)benzene-1-carbothioamide: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-ylmethyl)benzene-1-carbothioamide is unique due to its azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or morpholine can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C14H20N2S |
|---|---|
Molecular Weight |
248.39 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H20N2S/c15-14(17)13-8-4-3-7-12(13)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2,(H2,15,17) |
InChI Key |
LYDPDWOGARBLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromospiro[fluorene-9,8'-indolo[3,2,1-de]acridine]](/img/structure/B15094613.png)
![3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B15094621.png)
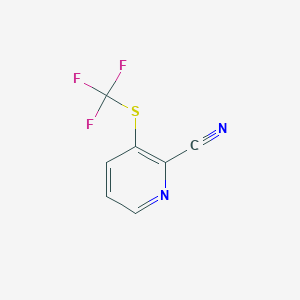
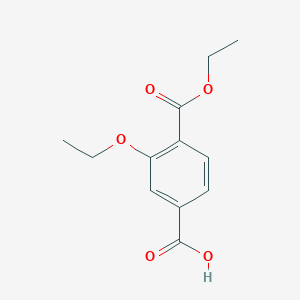
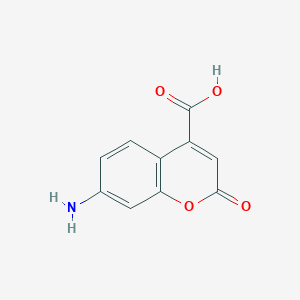
![2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol](/img/structure/B15094647.png)
![N-[1-[[1-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B15094661.png)
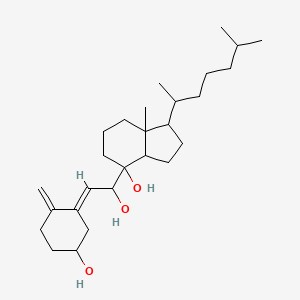
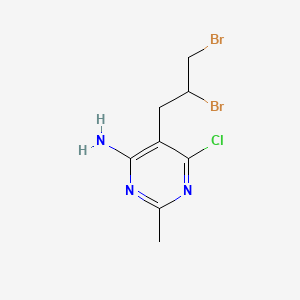
![L-(+)-N-[p-[[(2-Amino-7,8-dihydro-4-hydroxy-6-pteridinyl)methyl]nitrosamino]benzoyl]-glutamic Acid](/img/structure/B15094671.png)
![(3-Bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrobromide](/img/structure/B15094673.png)
